Home > Products > Screening Compounds P99740 > Substance P, phe(7)-
Substance P, phe(7)- - 70533-68-5

Substance P, phe(7)-

Catalog Number: EVT-14599238
CAS Number: 70533-68-5
Molecular Formula: C63H98N18O13S
Molecular Weight: 1347.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P, specifically the variant known as Substance P, phe(7)-, is an undecapeptide composed of 11 amino acid residues and classified as a neuropeptide within the tachykinin family. This peptide plays a crucial role as both a neurotransmitter and neuromodulator. It is primarily involved in the transmission of pain signals and is associated with inflammatory processes. The original discovery of Substance P occurred in 1931 by Ulf von Euler and John H. Gaddum, who identified it as a tissue extract that induced intestinal contraction in vitro. The complete amino acid sequence was determined in 1971, revealing its structure and biological significance .

Source and Classification

Substance P is synthesized from the preprotachykinin gene through alternative splicing, resulting in various isoforms. It is predominantly found in the central nervous system, particularly in the brain and spinal cord, as well as in sensory neurons throughout the body. The peptide binds primarily to the neurokinin-1 receptor (NK1 receptor), which is a member of the G-protein-coupled receptor family .

Synthesis Analysis

The synthesis of Substance P involves several methods, including:

  • Solid-phase peptide synthesis: This technique allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of specific amino acids at designated positions.
  • Liquid-phase synthesis: This method involves the coupling of amino acids in solution, which can be advantageous for certain sequences.
  • Recombinant DNA technology: By utilizing genetically modified organisms, researchers can produce large quantities of Substance P or its analogs.

Technical details include ensuring proper folding and post-translational modifications such as amidation at the C-terminus, which is critical for its biological activity .

Molecular Structure Analysis

Substance P has a specific molecular structure characterized by its sequence: RPKPQQFFGLM. The peptide has a molecular weight of approximately 1348 Da. Its structure includes:

  • Amino Acid Composition: The eleven amino acids contribute to its unique properties and interactions with receptors.
  • C-terminal Amidation: This modification enhances its stability and biological activity.
  • Three-dimensional conformation: The spatial arrangement facilitates binding to neurokinin receptors.

Data from structural studies indicate that Substance P adopts a helical conformation when bound to its receptor, which is essential for effective signaling .

Chemical Reactions Analysis

Substance P participates in various chemical reactions primarily through its interactions with receptors:

  • Binding to Neurokinin-1 Receptor: This interaction initiates a cascade of intracellular signaling events involving phosphatidylinositol-calcium pathways.
  • Degradation: Following activation, Substance P is rapidly degraded by peptidases, which regulates its activity and availability.
  • Co-release with Other Neuropeptides: Substance P often coexists with other neuropeptides like calcitonin gene-related peptide (CGRP), enhancing inflammatory responses.

Technical details emphasize that the binding affinity and specificity are influenced by the amino acid composition at critical positions within the peptide .

Mechanism of Action

The mechanism of action for Substance P involves several key processes:

  1. Receptor Binding: Substance P binds to the neurokinin-1 receptor on target cells.
  2. Signal Transduction: This binding activates G-proteins that subsequently trigger phospholipase C, leading to increased intracellular calcium levels.
  3. Physiological Effects: The resulting signaling cascade promotes various biological responses, including pain perception, inflammation, and modulation of mood.

Data suggest that this mechanism plays a significant role in stress responses and pain pathways within the central nervous system .

Physical and Chemical Properties Analysis

Substance P exhibits distinct physical and chemical properties:

  • Physical State: Typically exists as a solid or lyophilized powder at room temperature.
  • Solubility: Soluble in water and other polar solvents due to its hydrophilic nature.
  • Stability: Subject to degradation by proteolytic enzymes; stability can be enhanced by modifications during synthesis.

Relevant data indicate that these properties influence its pharmacological applications and interactions within biological systems .

Applications

Substance P has several scientific uses:

  • Pain Management Research: Investigated for its role in chronic pain conditions and potential therapeutic targets for pain relief.
  • Inflammation Studies: Examined for its involvement in inflammatory diseases such as arthritis and asthma.
  • Mental Health Research: Explored for connections between Substance P signaling pathways and mood disorders.

The ongoing research into Substance P aims to uncover new therapeutic strategies targeting its receptors for various medical conditions .

Introduction to Substance P and Phe⁷-Substance P

Historical Discovery and Evolution of Substance P Research

SP was first isolated in 1931 by von Euler and Gaddum from equine brain and gut extracts. Initial studies noted its potent hypotensive and smooth-muscle contractile properties, though its sequence remained undetermined for four decades [1]. Lembeck (1953) later proposed SP as a sensory transmitter for pain pathways, supported by its high concentration in dorsal root ganglia [1]. The peptide’s amino acid sequence was finally elucidated in 1971 by Chang et al., who identified it as an undecapeptide with the C-terminal motif Phe-Phe-Gly-Leu-Met-NH₂ [1] [3]. This discovery enabled synthetic production, antibody generation, and receptor characterization.

Table 1: Key Milestones in Substance P Research

YearDiscoverySignificance
1931Isolation from equine brain/gutFirst evidence of peptidergic bioactivity
1953Proposed role in pain transmission (Lembeck)Linked SP to sensory neuron signaling
1971Amino acid sequencing (Chang et al.)Enabled synthetic production and receptor studies
1980sNK1R identification and cloningDefined SP’s primary G-protein coupled receptor
1990sSP localization in CNS/PNS immune cellsRevealed neuro-immune interactions

The 1980s marked a turning point with the classification of SP within the tachykinin family, alongside neurokinin A (NKA) and B (NKB). These peptides share the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂ (where X is Phe or Val), crucial for receptor activation [1] [6]. The subsequent cloning of NK1R confirmed SP as its high-affinity ligand, with the Phe⁷ residue emerging as a linchpin for receptor binding and tachykinin functionality [3] [10].

Structural and Functional Significance of the Phe⁷ Position in Tachykinin Peptides

The Phe⁷ position occupies a critical role within SP’s conserved C-terminal domain. Biophysical studies reveal that SP adopts an amphipathic structure: its N-terminus is hydrophilic and variable, while the C-terminus (residues 7–11) forms a hydrophobic α-helix essential for receptor engagement [1] [3]. Phe⁷ anchors this helix, with its aromatic side chain enabling:

  • Hydrophobic core formation: Stabilizes the bioactive conformation via π-π stacking with Phe⁸ [3].
  • Solvent-dependent folding: In hydrophobic environments, Phe⁷ promotes helical folding, while in aqueous solutions, it enhances peptide flexibility [1].
  • Evolutionary conservation: Bilaterian tachykinins (e.g., arthropod tachykinin-related peptides) retain Phe/Tyr at position 7, underscoring its functional non-redundancy [10].

Table 2: Conserved C-Terminal Motifs Across Tachykinins

Peptide TypeRepresentative SequencePhe⁷ PositionBiological System
Mammalian SP-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂PhenylalanineCNS/PNS, immune cells
Arthropod TRP-Phe⁷-Tyr⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂PhenylalanineStomatogastric nervous system
Cephalopod eledoisin-Phe⁷-Ile⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂PhenylalanineSalivary glands

Mutagenesis studies demonstrate that substituting Phe⁷ with Ala or D-amino acids disrupts SP’s secondary structure, reducing NK1R affinity by >100-fold [3] [10]. Conversely, aromatic residues (Tyr, Trp) preserve activity, highlighting the necessity for an aromatic ring at position 7. This residue also dictates proteolytic stability: SP is cleaved by endopeptidases after Phe⁷, generating bioactive fragments (e.g., SPₛ₋₁₁) [6] [8].

Role of Phe⁷ in Substance P’s Receptor Binding and Bioactivity

SP activates NK1R—a class A GPCR—via dynamic interactions involving extracellular loops (ECLs) and transmembrane domains. Phe⁷ directly engages ECL2 and ECL3 residues through hydrophobic and aromatic stacking:

  • ECL2 binding: Photocrosslinking shows Phe⁷ inserts into a pocket formed by Met¹⁷⁴ and Met¹⁸¹ in human NK1R [4]. Mutating these methionines reduces SP potency by 90% [4].
  • Multi-site docking: NMR and crystallography reveal SP adopts extended conformations where Phe⁷ interacts with subsites distinct from those binding C-terminal residues (e.g., Gly⁹, Met¹¹) [5]. This allows simultaneous engagement of NK1R’s N-terminal and ECL2 domains.
  • Receptor selectivity: While SP binds all tachykinin receptors (NK1R>NK2R>NK3R), Phe⁷ is critical for NK1R specificity. [Sar⁹,Met(O₂)¹¹]SP (a Phe⁷-containing analog) is a potent NK1R agonist, whereas NK2/NK3-selective ligands lack aromaticity at position 7 [9].

Table 3: Impact of Phe⁷ Mutations on SP-NK1R Interactions

SP VariantBinding Affinity (nM)cAMP Production (EC₅₀)Key Structural Perturbations
Wild-type SP0.4 ± 0.21.2 nMNone
[Ala⁷]-SP48.3 ± 5.1>1000 nMLoss of helical structure; reduced ECL2 contact
[D-Phe⁷]-SP210 ± 15850 nMDisrupted π-stacking with Phe⁸
[Tyr⁷]-SP0.9 ± 0.32.1 nMPreserved hydrophobicity; mild steric effects

Phe⁷ also modulates functional efficacy:

  • Cell-type-specific signaling: In astrocytes, Phe⁷-dependent NK1R activation stimulates IP₃/DAG pathways, whereas in smooth muscle, it triggers cAMP [3].
  • Neuropeptide cooperativity: SP’s corelease with serotonin (5-HT) or CGRP enhances nociception—effects abolished in [Ala⁷]-SP analogs [6] [10].
  • Therapeutic implications: NK1R antagonists (e.g., aprepitant) occupy the Phe⁷ binding pocket, blocking SP-induced vomiting [5]. Designing analogs that exploit Phe⁷ interactions could yield precision therapeutics for pain or inflammation.

Properties

CAS Number

70533-68-5

Product Name

Substance P, phe(7)-

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C63H98N18O13S

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47+,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-HAXGAVEXSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.